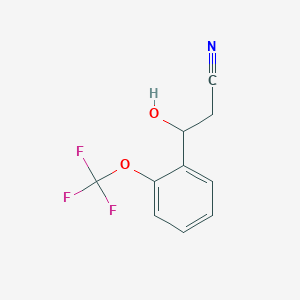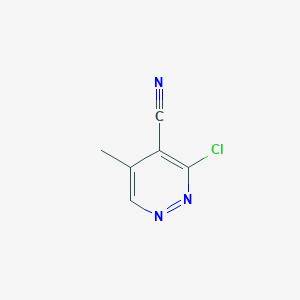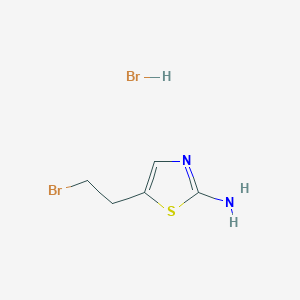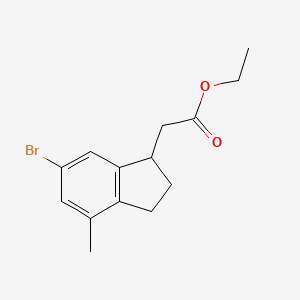![molecular formula C13H18N2O4S B13517061 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid: is a fascinating compound with a complex structure. Its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thiazole-4-carboxylic acid . Let’s break it down:
Pyrrolidine: The pyrrolidine ring contributes to the compound’s cyclic structure.
Thiazole: The thiazole ring adds aromaticity and heteroatoms (sulfur and nitrogen).
Carboxylic Acid: The carboxylic acid functional group imparts acidity and reactivity.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Thiazole Formation: The Boc-protected pyrrolidine reacts with a thiazole derivative to form the thiazole ring.
Deprotection: Removal of the Boc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.
Analyse Des Réactions Chimiques
Reactions::
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the thiazole ring.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction may occur.
Hydrochloric acid (HCl): Used for hydrolysis.
Sodium hydroxide (NaOH): Also used for hydrolysis.
Nucleophiles: Used for substitution reactions.
Oxidizing/Reducing Agents: For redox reactions.
Major Products:: The major products depend on reaction conditions and starting materials. Hydrolysis yields the carboxylic acid, while substitution reactions lead to various derivatives.
Applications De Recherche Scientifique
This compound finds applications in diverse fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Remember, scientific exploration continues, and new insights may emerge.
Propriétés
Formule moléculaire |
C13H18N2O4S |
|---|---|
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-5-4-8(6-15)10-14-9(7-20-10)11(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
CZLNETIIELELSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)


![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)



![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
